molecular formula C21H19N3O5S2 B2677143 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate CAS No. 877650-76-5

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Cat. No. B2677143
CAS RN: 877650-76-5
M. Wt: 457.52
InChI Key: GUZDTIMHBRWBDY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a dimethylbenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamido and thiadiazol groups might be involved in nucleophilic substitution reactions, while the pyran ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups might make it somewhat soluble in polar solvents .

Scientific Research Applications

Pyrazole Derivatives in Photosynthesis Inhibition

Pyrazole derivatives, including those related to the queried compound, have been studied for their potential as photosynthetic electron transport inhibitors. These compounds, such as 5 4-carboxypyrazolo-3-tert-butylcarboxamide and 6 4-carboxypyrazolo-3-cyclopropylcarboxamide derivatives, have shown inhibitory properties in vitro, impacting the light-driven reduction of ferricyanide by isolated spinach chloroplasts. This research suggests the possible application of similar compounds in agricultural contexts as herbicides, owing to their inhibitory action on photosynthesis (Vicentini et al., 2005).

Antimicrobial Potential of Thiadiazole Derivatives

Studies on thiadiazole derivatives, closely related to the compound , have revealed their antimicrobial potential. Compounds like 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungi like Aspergillus niger. These compounds showed significant inhibition of bacterial and fungal growth, comparable to standard treatments, suggesting their application in developing new antimicrobial agents (Reddy et al., 2010).

Synthesis and Antibacterial Evaluation of Heterocyclic Compounds

Research has also focused on synthesizing new heterocyclic compounds containing sulfonamido moieties, which are structurally related to the queried compound. These have been evaluated as potential antibacterial agents, with several compounds exhibiting high activities against bacterial strains. This indicates the role of such compounds in the development of new antibiotics or antibacterial treatments (Azab et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-11-5-12(2)7-14(6-11)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZDTIMHBRWBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

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